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Introduction
Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant

clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients

with EGFR T790M resistance mutations.[1][2] This technical guide provides an in-depth

overview of the pharmacokinetics and metabolism of Alflutinib, intended to serve as a

valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics
Alflutinib is administered orally and exhibits nonlinear pharmacokinetics, primarily due to the

auto-induction of its own metabolism.[3][4] This results in a time- and dose-dependent increase

in its apparent clearance.[3][4]

Absorption and Distribution
Following oral administration, Alflutinib is absorbed with a median time to peak plasma

concentration (Tmax) of approximately 3 hours when taken on an empty stomach.[5] The

administration with a high-fat meal has been shown to increase the maximum plasma

concentration (Cmax) by approximately 53% and the area under the plasma concentration-time

curve (AUC) by about 32%.[5] In contrast, the Cmax of its active metabolite, AST5902,
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decreased by approximately 20%, and the AUC saw an 8% decrease under the same

conditions.[5] Despite these changes, the overall exposure to the total active components

remains largely unchanged.[5]

Dose-Dependent Exposure
In dose-escalation studies involving once-daily doses from 20 mg to 240 mg, the steady-state

exposure to Alflutinib and its active metabolite, AST5902, were found to be comparable.[2]

However, the increase in the steady-state AUC of Alflutinib was less than proportional to the

increase in dose.[6] Specifically, the AUC increased by about 100% when the dose was raised

from 40 mg to 80 mg, by approximately 50% from 80 mg to 160 mg, and by about 25% from

160 mg to 240 mg.[6] This sub-proportional increase is attributed to the auto-induction of

CYP3A4.[6]

Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Alflutinib and its

active metabolite, AST5902.

Parameter Alflutinib AST5902 Condition

Tmax (median) ~3 hours -
80 mg once daily,

empty stomach

Half-life (t½) ~40.6 hours -
80 mg once daily,

empty stomach

Cmax (single 80 mg

dose)
29.6 ng/mL (Healthy) - -

45.3 ng/mL (Patients) -

AUC0-∞ (single 80 mg

dose)
907 hng/mL (Healthy) - -

1120 hng/mL

(Patients)
-

Data compiled from multiple sources.
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Metabolism
Alflutinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4

(CYP3A4) enzyme, to its active metabolite, AST5902.[1][3][7] CYP3A5 also contributes to its

metabolism, but to a lesser extent.[1]

Metabolic Pathway
The primary metabolic pathway of Alflutinib involves the CYP3A4-mediated formation of

AST5902.[1][3]
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Caption: Primary metabolic pathway of Alflutinib.

Enzyme Induction and Drug-Drug Interactions
A significant characteristic of Alflutinib is its potent induction of CYP3A4, with a potency

comparable to that of rifampin.[3][4] This self-induction has important implications for drug-drug

interactions. The active metabolite, AST5902, is a much weaker inducer of CYP3A4.[3][4]
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CYP3A4 Induction Data
Parameter Value

EC50 (CYP3A4 mRNA induction) 0.25 µM

Emax (CYP3A4 induction) 9.24- to 11.2-fold increase

Drug-Drug Interaction Studies
The co-administration of Alflutinib with strong inducers or inhibitors of CYP3A4 can

significantly alter its plasma concentrations.

Table of Drug-Drug Interactions

Co-administered
Drug

Effect on Alflutinib Effect on AST5902
Effect on Total
Active
Components

Rifampicin (Strong

CYP3A4 Inducer)

↓ 86% in AUC0-∞↓

60% in Cmax

↓ 17% in AUC0-∞↑

1.09-fold in Cmax

↓ 62% in AUC0-∞↓

39% in Cmax

Itraconazole (Strong

CYP3A4 Inhibitor)

↑ 2.22-fold in AUC0-

∞↑ 1.23-fold in Cmax

↓ in AUC0-∞ and

Cmax

↑ 60% in AUC0-∞↑ 8%

in Cmax

Data is based on studies in healthy volunteers.[7][8]

Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes (HLM)
Objective: To identify the metabolites of Alflutinib.

Methodology:

Human liver microsomes (0.5 mg protein/mL) were incubated with 3 µM Alflutinib in a 100

mM phosphate-buffered saline (pH 7.4).

The reaction was initiated by the addition of 1.0 mM NADPH after a 3-minute pre-incubation

at 37°C.
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The incubation was carried out for 1 hour at 37°C.

The reaction was terminated by the addition of an equal volume of ice-cold acetonitrile.

Samples were analyzed by UPLC-UV/Q-TOF MS to identify metabolites.[2]
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Caption: Workflow for in vitro metabolism study of Alflutinib.
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CYP3A4 Induction Assay in Primary Human Hepatocytes
Objective: To evaluate the potential of Alflutinib to induce CYP3A4 expression.

Methodology:

Cryopreserved primary human hepatocytes were seeded in collagen-coated plates.

Hepatocytes were treated daily for three consecutive days with Alflutinib (at various

concentrations), rifampin (10 µM, positive control), or vehicle (0.1% DMSO, negative

control).[2]

Following treatment, total RNA was extracted from the cells.[2]

CYP3A4 mRNA levels were quantified using qRT-PCR to determine the fold induction

compared to the vehicle control.[2]

In parallel experiments, CYP3A4 enzyme activity was assessed by incubating the treated

hepatocytes with a probe substrate (e.g., testosterone) and measuring the formation of its

metabolite (6β-hydroxytestosterone) using LC-MS/MS.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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